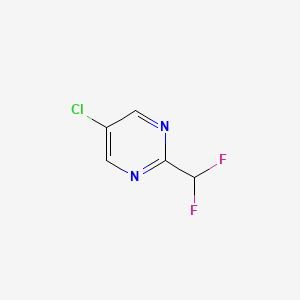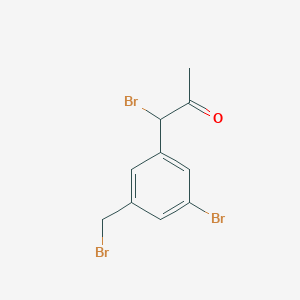![molecular formula C32H31BrN2O2 B14036902 3-Quinolineethanol, 6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-2-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- CAS No. 654653-95-9](/img/structure/B14036902.png)
3-Quinolineethanol, 6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-2-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bedaquiline is a diarylquinoline antimycobacterial drug used primarily for the treatment of multidrug-resistant tuberculosis (MDR-TB). It was approved by the United States Food and Drug Administration in 2012 and is marketed under the brand name Sirturo . Bedaquiline works by inhibiting the ATP synthase enzyme in Mycobacterium tuberculosis, which is essential for the bacteria’s energy production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common synthetic route involves the following steps :
Formation of the Quinoline Core: This step involves the cyclization of an appropriate precursor to form the quinoline ring.
Bromination: The quinoline core is then brominated to introduce a bromine atom at a specific position.
Methoxylation: A methoxy group is introduced to the brominated quinoline.
Formation of the Diarylquinoline Structure: The final step involves coupling the modified quinoline with other aromatic compounds to form the diarylquinoline structure.
Industrial Production Methods
Industrial production of bedaquiline involves optimizing the synthetic route for large-scale manufacturing. This includes ensuring high purity, stability, and yield of the final product. The preparation methods for bedaquiline fumarate, a salt form of bedaquiline, involve crystallization techniques to obtain different crystal forms with desirable physicochemical properties .
Analyse Des Réactions Chimiques
Types of Reactions
Bedaquiline undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups on bedaquiline, potentially altering its activity.
Substitution: Substitution reactions can introduce different functional groups to the quinoline core or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions include the N-monodesmethyl metabolite and other derivatives with modified functional groups .
Applications De Recherche Scientifique
Bedaquiline has several scientific research applications, including:
Chemistry: Bedaquiline is used as a model compound to study the synthesis and reactivity of diarylquinoline derivatives.
Biology: Researchers study the interaction of bedaquiline with bacterial ATP synthase to understand its mechanism of action.
Medicine: Bedaquiline is extensively studied for its efficacy and safety in treating MDR-TB and extensively drug-resistant tuberculosis (XDR-TB)
Mécanisme D'action
Bedaquiline exerts its effects by inhibiting the ATP synthase enzyme in Mycobacterium tuberculosis. This enzyme is responsible for the synthesis of ATP, which is essential for the bacteria’s energy production. Bedaquiline binds to the c subunit of ATP synthase, blocking its rotation and thereby inhibiting ATP synthesis . This leads to a depletion of energy in the bacteria, ultimately causing cell death .
Comparaison Avec Des Composés Similaires
Bedaquiline is unique among antimycobacterial drugs due to its novel mechanism of action. Similar compounds include:
Isoniazid: Inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall.
Rifampicin: Inhibits bacterial RNA polymerase, preventing transcription.
Pyrazinamide: Disrupts membrane transport and energy production in Mycobacterium tuberculosis.
Ethambutol: Inhibits the synthesis of arabinogalactan, a component of the bacterial cell wall.
Compared to these compounds, bedaquiline’s inhibition of ATP synthase represents a novel target, making it a valuable addition to the arsenal against drug-resistant tuberculosis .
Propriétés
Numéro CAS |
654653-95-9 |
|---|---|
Formule moléculaire |
C32H31BrN2O2 |
Poids moléculaire |
555.5 g/mol |
Nom IUPAC |
(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-2-yl-1-phenylbutan-2-ol |
InChI |
InChI=1S/C32H31BrN2O2/c1-35(2)18-17-32(36,26-14-13-22-9-7-8-12-24(22)19-26)30(23-10-5-4-6-11-23)28-21-25-20-27(33)15-16-29(25)34-31(28)37-3/h4-16,19-21,30,36H,17-18H2,1-3H3/t30-,32-/m1/s1 |
Clé InChI |
SCSHFWQKWPLNEB-XLJNKUFUSA-N |
SMILES isomérique |
CN(C)CC[C@@](C1=CC2=CC=CC=C2C=C1)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O |
SMILES canonique |
CN(C)CCC(C1=CC2=CC=CC=C2C=C1)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3AR,7AS)-3-Methyl-1-propylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14036822.png)

![5'-(1-Fluorocyclopropyl)-3-iodo-2'-methyl-2'H-[1,3'-bipyrazole]-4'-carbaldehyde](/img/structure/B14036836.png)









![tert-butyl (3aR,7aR)-4-oxo-3,3a,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B14036884.png)

